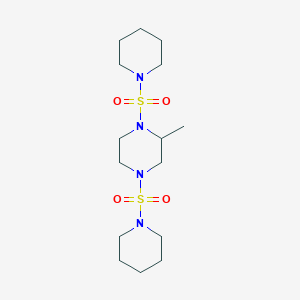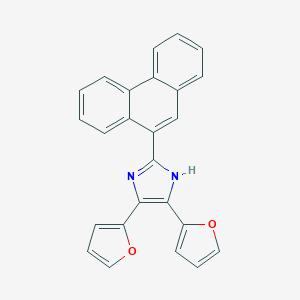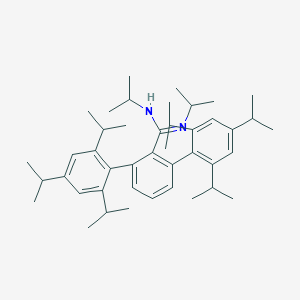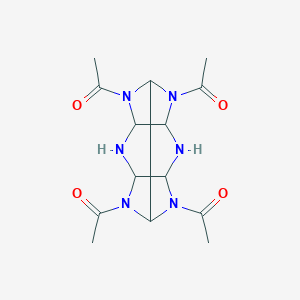
2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine (MPSP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperazine-based compound that has been synthesized and studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine involves the inhibition of carbonic anhydrase and acetylcholinesterase enzymes. Carbonic anhydrase is involved in the regulation of acid-base balance, while acetylcholinesterase is involved in the transmission of nerve impulses. Inhibition of these enzymes leads to the accumulation of certain compounds, which can have a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine are varied and depend on the specific enzyme that is inhibited. Inhibition of carbonic anhydrase can lead to the accumulation of bicarbonate ions, which can have effects on acid-base balance. Inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine, which can have effects on nerve transmission. These effects can be studied in vitro and in vivo using various experimental models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine in lab experiments is its potent inhibitory effects on enzymes. This can make it a useful tool for studying the physiological effects of these enzymes. However, one limitation is that 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine can be difficult to synthesize and purify, which can limit its availability for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine. One direction is the development of new drugs based on its inhibitory effects on enzymes. Another direction is the study of its effects on other physiological processes, such as inflammation and oxidative stress. Additionally, the development of more efficient synthesis methods for 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine could increase its availability for use in experiments.
Synthesemethoden
The synthesis of 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine involves the reaction of 1,4-bis(piperidin-1-ylsulfonyl)piperazine with methyl iodide in the presence of a base. The reaction results in the formation of 2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine as a white solid. The yield of the reaction is moderate, but the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine has been studied extensively for its potential applications in scientific research. It has been shown to have potent inhibitory effects on certain enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes are involved in various physiological processes, including the regulation of acid-base balance and the transmission of nerve impulses. Inhibition of these enzymes can lead to the development of new drugs for the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Eigenschaften
Molekularformel |
C15H30N4O4S2 |
|---|---|
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
2-methyl-1,4-bis(piperidin-1-ylsulfonyl)piperazine |
InChI |
InChI=1S/C15H30N4O4S2/c1-15-14-18(24(20,21)16-8-4-2-5-9-16)12-13-19(15)25(22,23)17-10-6-3-7-11-17/h15H,2-14H2,1H3 |
InChI-Schlüssel |
XCUQZIPKRKCLEC-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1S(=O)(=O)N2CCCCC2)S(=O)(=O)N3CCCCC3 |
Kanonische SMILES |
CC1CN(CCN1S(=O)(=O)N2CCCCC2)S(=O)(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)

![N-(4-methylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B288893.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)



![1-[4,10-Dibenzyl-6,8,12-tri(propanoyl)-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl]propan-1-one](/img/structure/B288902.png)

![ethyl 3-benzyl-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B288907.png)
![diethyl 2-({[(ethoxycarbonyl)amino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B288908.png)
![diethyl 2-({[(2-ethoxy-2-oxoethyl)amino]carbothioyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B288909.png)